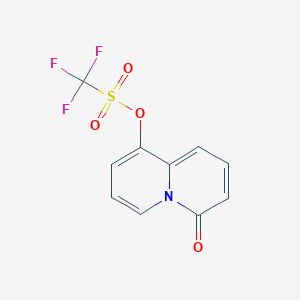

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Beschreibung

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is an organic triflate ester characterized by a quinolizinyl backbone substituted with a trifluoromethanesulfonate (triflate) group. Triflates are widely recognized for their exceptional leaving-group ability due to the strong electron-withdrawing nature of the triflyl moiety, making them valuable in alkylation, arylation, and cross-coupling reactions. The quinolizinyl core introduces steric and electronic effects that may modulate reactivity compared to simpler triflate derivatives.

Eigenschaften

IUPAC Name |

(6-oxoquinolizin-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTXCWJIJUZBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of the 4H-Quinolizin-4-one Core Synthesis

The 4H-quinolizin-4-one scaffold, which forms the backbone of the target compound, is typically synthesized via metal-catalyzed intramolecular cyclizations and annulation reactions. Key methods include:

- Palladium-catalyzed intramolecular aminocarbonylation of azaarene-substituted allyl amines, which forms the lactam ring efficiently under CO atmosphere.

- Rhodium(III)-catalyzed double C–H activation and oxidative coupling with alkynes to access polycyclic 4H-quinolizin-4-one derivatives, using catalysts such as [Cp*RhCl2]2 and oxidants like Ag2CO3 or Cu(OAc)2·H2O.

- One-pot multicomponent reactions catalyzed by magnetic iron oxide nanoparticles (Fe3O4-MNPs) in aqueous media, enabling environmentally friendly synthesis routes.

- Metal-free protocols involving Horner–Wadsworth–Emmons olefination followed by cyclization of β-ketopyridines to yield 4H-quinolizin-4-ones with good to excellent yields.

These methods provide the 4H-quinolizin-4-one intermediate necessary for further functionalization.

Introduction of the Trifluoromethanesulfonate Group at the 9-Position

The key step in preparing 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate is the selective triflation of the hydroxyl or oxo group at the 9-position of the quinolizine ring system. The trifluoromethanesulfonate (triflate) group is introduced typically via reaction with trifluoromethanesulfonic anhydride (Tf2O) or triflic acid derivatives under controlled conditions.

Triflation procedure: The 4-oxo-4H-quinolizin-9-ol (or corresponding hydroxyquinolizine intermediate) is dissolved in anhydrous solvent such as dichloromethane at low temperature (e.g., 0 °C to −78 °C). Trifluoromethanesulfonic anhydride is added dropwise with a base like pyridine or triethylamine to scavenge the generated acid. The reaction proceeds under inert atmosphere to prevent hydrolysis. The product is isolated by aqueous workup and purified by chromatography.

Catalyst and conditions: No metal catalyst is required for the triflation step itself, but the precursor quinolizine is often prepared via metal-catalyzed routes as described above. The triflation yields are generally high (70–90%) when optimized for temperature and stoichiometry.

Representative Synthetic Scheme and Reaction Data

Detailed Research Findings and Notes

- The metal-catalyzed cyclocarbonylation approach is well-documented for constructing the quinolizinone ring system with excellent regioselectivity and functional group tolerance.

- The rhodium-catalyzed double C–H activation allows for direct annulation with alkynes, enabling structural diversification of the quinolizinone core, which is crucial for subsequent functionalization steps.

- The triflation reaction requires careful control of moisture and temperature to avoid hydrolysis of the triflate and decomposition of the sensitive quinolizinone ring.

- Attempts to oxidize sulfide intermediates in related systems showed challenges due to competing oxidation of tertiary amines, highlighting the importance of selective reaction conditions in preparing functionalized quinolizines.

- Flow chemistry techniques have been employed for some quinolizinone derivatives to improve reaction efficiency and scalability, although specific application to triflate formation is less reported.

Analyse Chemischer Reaktionen

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Oxo-4H-Quinolizin-9-yl Trifluoromethanesulfonate is used across various scientific disciplines:

- Synthetic Chemistry This compound is a valuable intermediate in synthesizing pharmaceuticals, enabling the creation of new drugs .

- Medicinal Chemistry It is significant in designing therapeutic agents, especially for targeting biological pathways, leading to better disease treatments .

- Material Science The compound is used to create advanced materials like coatings and polymers, enhancing their durability and performance .

- Biochemical Research Researchers use it in studies on enzyme inhibition and receptor binding, providing insights into biochemical mechanisms and potential drug interactions .

- Environmental Chemistry It is used in developing environmentally friendly solvents and reagents, which reduces the environmental impact of chemical processes and promotes sustainable practices .

4H-Quinolizin-4-one in Synthesis

4H-quinolizin-4-one is a unique heterocyclic compound with a nitrogen atom at the ring junction, having polar zwitterionic character . It has applications in treating conditions such as spinal muscular atrophy, type-2 diabetes, and Alzheimer’s disease, and also demonstrates HIV integrase inhibitory activity, acts as a Mg2þ fluorescent probe for intracellular 3d imaging, and has anticancer, antibacterial, antimicrobial, and anti-allergic properties . It is also a starting material for synthesizing other heterocycles .

Several methods exist for synthesizing 4H-quinolizin-4-ones :

- Rh(III)-Catalyzed double cascade reaction of benzoylhydrazine with alkyne .

- Using Fe3O4-MNPs (magnetic iron oxide nanoparticles) as a catalyst for synthesizing 4H-pyrido[2,1-a]isoquinolin-4-one via multicomponent reactions .

- Cyclization of olefin to 4H-quinolizin-4-ones on heating to reflux .

- Addition reactions of malonic esters to alkynylpyridines .

- One-pot Stobbe condensation followed by cyclization strategy from pyridine 2-carboxaldehyde .

Related Compounds: Mitragynine/Corynantheidine Pseudoindoxyls

Wirkmechanismus

The mechanism of action of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Organic Triflates in Alkylation Reactions

Triflate esters such as methyl, ethyl, and 2-fluoroethyl trifluoromethanesulfonate () are frequently employed as alkylating agents. Key comparisons include:

The quinolizinyl triflate’s bulky aromatic system may reduce sulfur alkylation side reactions compared to smaller alkyl triflates, though experimental validation is needed. Microwave-assisted synthesis (common in ) highlights efficiency gains, but the target compound’s stability under such conditions remains unexplored.

Triflates in Clinical Diagnostics (Acridinium Esters)

Acridinium esters like 4-(succinimidyloxycarbonyl)phenyl-10-methylacridinium-9-carboxylate trifluoromethanesulfonate (STD-AE) are used as chemiluminescent labels in diagnostics (–7). Comparisons include:

The electron-deficient acridinium core enhances triflate stability, whereas the quinolizinyl group’s conjugated system may offer unique photophysical properties for niche applications.

Metal Triflates in Catalysis

Manganese bis(trifluoromethanesulfonate) () exemplifies metal triflates used as Lewis acid catalysts. Contrasts with organic triflates include:

The target compound’s organic nature limits its catalytic utility but enhances its role in substitution reactions.

Triflates in Material Science

The trifluoromethanesulfonate–POSS salt in forms hybrid scaffolds for bone tissue engineering. Key contrasts:

The target compound’s lack of silane or POSS groups limits direct material applications but retains utility in small-molecule synthesis.

Research Findings and Trends

- Reactivity : Smaller alkyl triflates () prioritize O-alkylation, while steric bulk in the target compound may further enhance selectivity.

- Diagnostics: Acridinium triflates (–7) leverage triflate’s stability; the target compound’s aromaticity could enable fluorescence-based applications.

- Catalysis : Metal triflates dominate here, but organic triflates excel as leaving groups.

- Materials : Triflate-POSS hybrids () highlight triflate’s versatility in crosslinking, a role less feasible for the target compound.

Biologische Aktivität

4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate (C10H6F3NO4S) is a compound with significant potential in various fields of research, particularly in proteomics, medicinal chemistry, and biochemical studies. Its unique molecular structure, characterized by a trifluoromethanesulfonate group, enhances its biological activity, making it a valuable tool in the study of protein interactions and therapeutic development.

- Molecular Formula : C10H6F3NO4S

- Molecular Weight : 293.22 g/mol

- Structure : The presence of the trifluoromethyl group contributes to its electron-withdrawing properties, enhancing its interaction with biological targets.

Biological Applications

The biological activity of this compound can be categorized into several key areas:

1. Proteomics Research

This compound is utilized as a chemical probe in proteomics to study protein interactions and functions. It serves as a cross-linking agent that facilitates the identification of protein-protein interactions through mass spectrometry techniques. The modifications induced by this compound allow for the mapping of interaction networks within cells, leading to the discovery of novel protein interactions and post-translational modifications .

2. Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the design and development of new therapeutic agents. Its ability to target specific biological pathways makes it instrumental in creating drugs with enhanced efficacy against various diseases .

3. Biochemical Research

The compound has been employed in studies involving enzyme inhibition and receptor binding. Research indicates that it can inhibit key enzymes such as cholinesterases and cyclooxygenase-2 (COX-2), providing insights into biochemical mechanisms and potential drug interactions .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives similar to this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated moderate inhibitory activity with IC50 values ranging from 10.4 μM to 24.3 μM, indicating its potential as a lead compound for developing treatments for neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant properties of compounds containing the trifluoromethyl group, which were found to exhibit significant free radical-scavenging activities. This suggests that derivatives of this compound could be beneficial in combating oxidative stress-related conditions .

Summary of Findings

The biological activities associated with this compound can be summarized in the following table:

| Activity | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | AChE | 10.4 | Moderate inhibition |

| BChE | 24.3 | Moderate inhibition | |

| Antioxidant Activity | Free Radicals | N/A | Significant scavenging activity |

| Protein Interactions | Various Proteins | N/A | Identified through mass spectrometry |

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate?

- Methodological Answer :

- 1H/13C-NMR : Assign signals to confirm the quinolizinone core and triflate group. For example, the triflate group’s sulfur environment can be inferred from chemical shifts near δ 120-125 ppm in 13C-NMR .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M-Na]+ ions). The molecular formula should align with theoretical values (C₁₀H₆F₃NO₃S).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and confirms the triflate’s stereoelectronic effects .

Q. How can researchers synthesize this compound in a laboratory?

- Methodological Answer :

- Triflation Reaction : React 4-Oxo-4H-quinolizin-9-ol with triflic anhydride (Tf₂O) in anhydrous dichloromethane at 0–5°C. Use a base like pyridine to scavenge protons.

- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor by TLC (Rf ~0.3–0.5). Similar protocols are used for structurally related triflates (e.g., quinolyl triflates) .

Q. What storage conditions ensure stability of this triflate ester?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in flame-sealed ampules. Avoid exposure to humidity, as triflates hydrolyze readily.

- Temperature : Keep at –20°C in the dark. Analogous triflates (e.g., cyclohexenyl triflate) degrade at room temperature if improperly sealed .

Advanced Research Questions

Q. How can AI-driven retrosynthesis optimize the preparation of this compound?

- Methodological Answer :

- Retrosynthetic Prediction : Train AI models on triflate ester datasets to propose pathways, such as direct triflation of the hydroxyl precursor or transition-metal-catalyzed coupling. For example, AI identified S-alkylation as a key step for sulfonium triflate synthesis .

- Validation : Cross-check AI proposals with DFT calculations (e.g., Gibbs free energy of reaction steps) and experimental validation via small-scale trials.

Q. What strategies resolve contradictions between computational models and crystallographic data?

- Methodological Answer :

- High-Resolution Refinement : Use SHELXL to refine structures against high-resolution (<1.0 Å) data. Adjust parameters for anisotropic displacement and hydrogen bonding.

- Twinning Analysis : If data contradictions arise (e.g., poor R-factors), apply twin detection algorithms in SHELX. For example, refine twinned data using the BASF parameter .

- Computational Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate experimental artifacts (e.g., crystal packing effects).

Q. How does the triflate group’s reactivity compare to other leaving groups in cross-coupling reactions?

- Methodological Answer :

- Reactivity Screening : Conduct comparative studies with mesylates (MsO⁻) and tosylates (TsO⁻) under identical Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Triflates typically show higher reactivity due to superior leaving-group ability (low pKa of triflic acid).

- Selectivity : Monitor byproduct formation (e.g., triflic acid release) via 19F-NMR. Triflates may require milder bases (e.g., K₂CO₃) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.